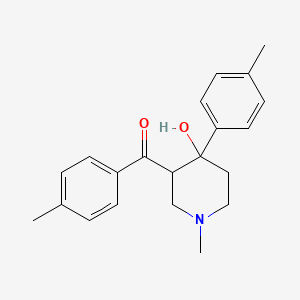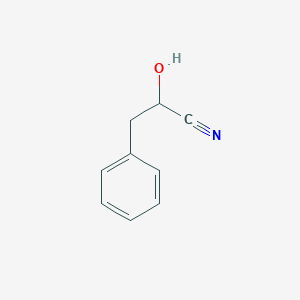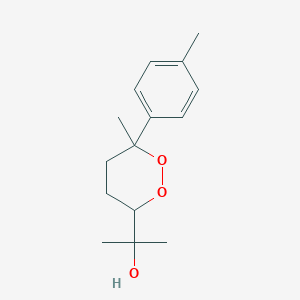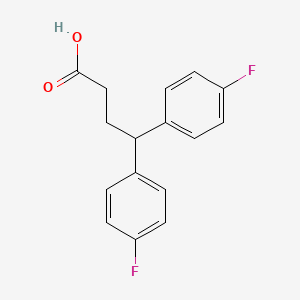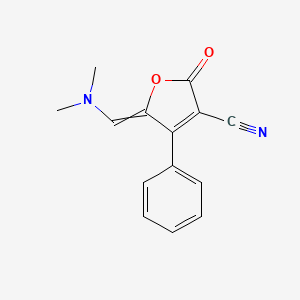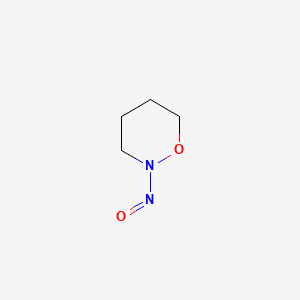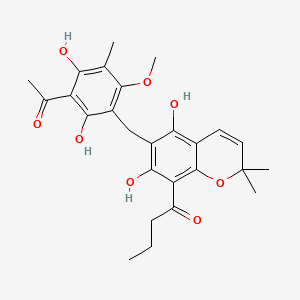
Butyrylmallotochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrylmallotochromene is a 1-benzopyran . It has a molecular formula of C26H30O8 and a molecular weight of 470.513 . The molecule contains a total of 66 bonds .
Molecular Structure Analysis
The Butyrylmallotochromene molecule contains a total of 64 atoms, including 30 Hydrogen atoms, 26 Carbon atoms, and 8 Oxygen atoms . It contains 66 bonds in total, including 36 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), 4 aromatic hydroxyls, and 2 ethers (aromatic) .Relevant Papers There are several relevant papers on Butyrylmallotochromene and related compounds . These papers discuss various aspects such as the protective role of Butyrate against obesity and obesity-related diseases , tooth discoloration induced by endodontic materials , and the discovery of selective Butyrylcholinesterase (BChE) inhibitors .
Applications De Recherche Scientifique
Cytotoxic Properties
Butyrylmallotochromene has been identified as a cytotoxic compound. A study by Fujita et al. (1985) isolated butyrylmallotochromene from the pericarps of Mallotus japonicus, demonstrating its cytotoxicity against KB cell lines. This suggests potential applications in cancer research and therapy, where cytotoxic agents are often used to target cancer cells (Fujita et al., 1985).
Propriétés
Numéro CAS |
116979-51-2 |
|---|---|
Nom du produit |
Butyrylmallotochromene |
Formule moléculaire |
C26H30O8 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H30O8/c1-7-8-17(28)19-22(31)15(21(30)14-9-10-26(4,5)34-25(14)19)11-16-23(32)18(13(3)27)20(29)12(2)24(16)33-6/h9-10,29-32H,7-8,11H2,1-6H3 |
Clé InChI |
KQDGTUWOPKXJII-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
SMILES canonique |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
Autres numéros CAS |
116979-51-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



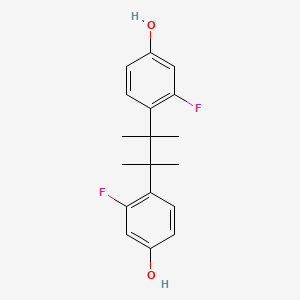
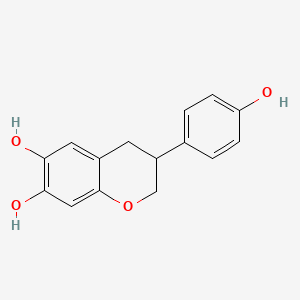
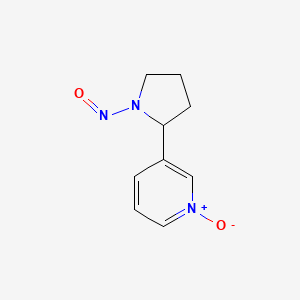
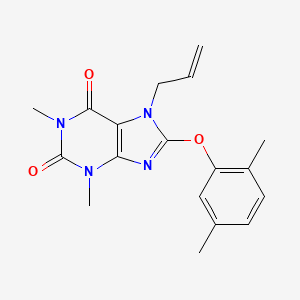
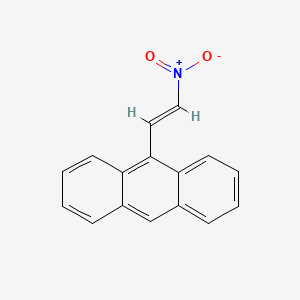
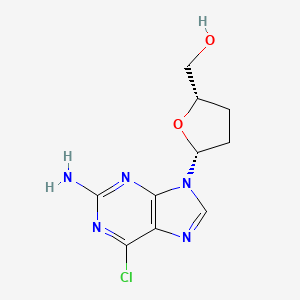
![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)
